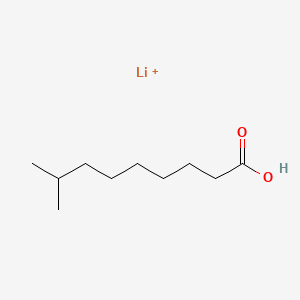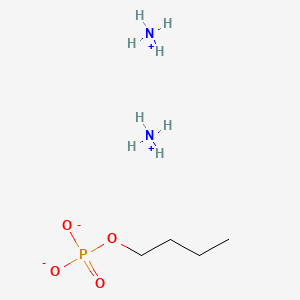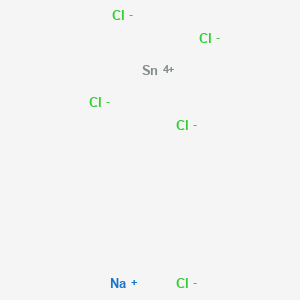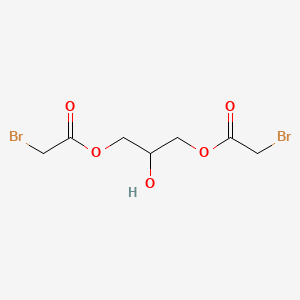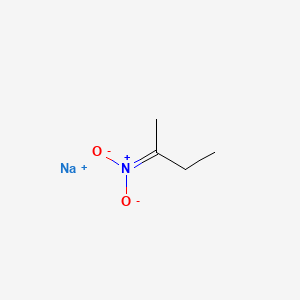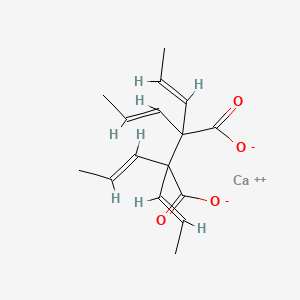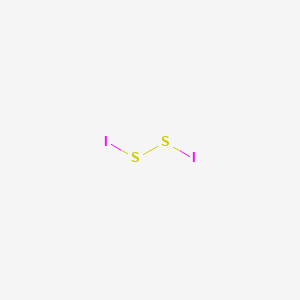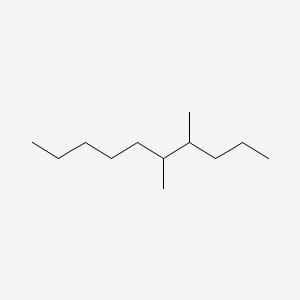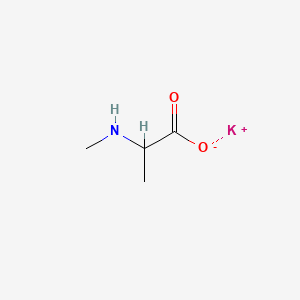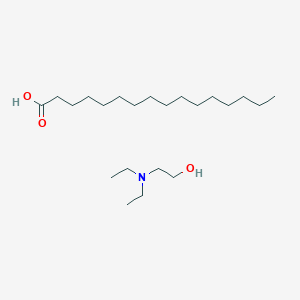
(2-Hydroxyethyl)ammonium pentadecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium pentadecyl sulphate is an organic compound with the molecular formula C17H39NO5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)ammonium pentadecyl sulphate typically involves the reaction of pentadecyl alcohol with sulfuric acid to form pentadecyl sulphate. This intermediate is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through various techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)ammonium pentadecyl sulphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form alcohols and amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion. This property is particularly useful in applications such as emulsification and dispersion of particles .
Comparación Con Compuestos Similares
Sodium dodecyl sulphate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties but different ionic characteristics.
Triton X-100: A non-ionic surfactant with similar applications but different chemical structure.
Uniqueness: (2-Hydroxyethyl)ammonium pentadecyl sulphate is unique due to its specific combination of a long alkyl chain and an ammonium group, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions makes it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
94107-62-7 |
|---|---|
Fórmula molecular |
C17H39NO5S |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
2-aminoethanol;pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;3-1-2-4/h2-15H2,1H3,(H,16,17,18);4H,1-3H2 |
Clave InChI |
VBGKQAYNBGPGDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


